molecular formula C15H27N3O2 B2754986 N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide CAS No. 953248-54-9

N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide

Cat. No.: B2754986
CAS No.: 953248-54-9
M. Wt: 281.4
InChI Key: ZMHLYYJEWOVHIA-UHFFFAOYSA-N
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Description

N'-[(1-Cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a piperidine core substituted with a cyclopentyl group and an ethanediamide side chain, a structural motif found in compounds that interact with the central nervous system (CNS). Compounds based on the N-(piperidin-4-ylmethyl) scaffold are frequently investigated for their potential to interact with key neurological targets . Specifically, research on structurally similar molecules has shown that the piperidine moiety is significant in developing ligands for serotonin receptors, such as the 5-HT2A receptor . For instance, some related piperidine derivatives have been characterized as potent 5-HT2A receptor inverse agonists, exhibiting antipsychotic-like efficacy in preclinical behavioral models . Furthermore, other analogs have been patented for their use as monoamine neurotransmitter re-uptake inhibitors, indicating potential applications in the study of depression, pain disorders, and other CNS conditions . This compound is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c1-2-16-14(19)15(20)17-11-12-7-9-18(10-8-12)13-5-3-4-6-13/h12-13H,2-11H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHLYYJEWOVHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide involves several steps. One common method includes the reaction of 1-(1-cyclopentylpiperidin-4-yl)methanamine with ethyl chloroformate under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to a receptor and alter its activity, thereby influencing cellular processes .

Comparison with Similar Compounds

Ethanediamide Derivatives

Ethanediamides (N-ethyl-N'-substituted derivatives) are studied for their conformational flexibility and binding interactions. For example:

  • N'-[(1-cyclohexylpiperidin-4-yl)methyl]-N-ethylethanediamide : Replacing cyclopentyl with cyclohexyl increases lipophilicity and may alter receptor affinity due to larger ring size.

Key Insight : The cyclopentyl group in the target compound balances lipophilicity and steric effects, which could optimize membrane permeability compared to bulkier analogs .

Piperidine-Based Compounds

Piperidine derivatives are common in pharmaceuticals due to their bioactivity. Comparisons include:

  • 4-Methylpiperidine derivatives : Substituents at the 4-position (e.g., methyl vs. ethanediamide groups) significantly affect electronic and steric profiles.

Table 1: Structural and Hypothetical Property Comparison

Compound Name Key Substituent Molecular Weight (g/mol) LogP* Solubility (mg/mL)*
Target Compound Cyclopentyl, ethanediamide ~350 2.1 0.5
N-Ethyl-N'-(piperidin-4-ylmethyl)ethanediamide None (piperidine only) ~250 1.3 1.2
1-Cyclohexylpiperidine Cyclohexyl ~155 3.0 0.1

*Hypothetical values for illustrative purposes.

Amino Acid Analogs (Conceptual Comparison)

The ethanediamide group resembles peptide bonds in amino acids like alanine and glycine, where small structural changes (e.g., methyl vs. hydrogen side chains) drastically alter properties . Similarly, the cyclopentyl group in the target compound may mimic hydrophobic residues in bioactive peptides, enhancing target binding.

Research Findings and Implications

  • Crystallographic Data : Tools like SHELX and WinGX enable precise determination of bond angles and torsional strain in the target compound, critical for understanding its stability .
  • Structure-Activity Relationships (SAR) : The ethanediamide moiety likely participates in hydrogen bonding with biological targets, while the cyclopentyl group may enhance pharmacokinetic properties compared to smaller or bulkier analogs.

Q & A

Q. What are the recommended synthetic pathways for N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, including cyclization, alkylation, and amidation. For example, piperidine derivatives are often functionalized via nucleophilic substitution or reductive amination, followed by purification using column chromatography or recrystallization. Characterization via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Key techniques include:

  • 1H/13C NMR : To resolve the piperidinyl, cyclopentyl, and ethanediamide moieties.
  • FT-IR Spectroscopy : To identify carbonyl (C=O) and amine (N-H) functional groups.
  • X-ray Crystallography : For absolute stereochemical confirmation if crystalline forms are obtainable .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact risks.
  • Follow guidelines from safety data sheets (SDS) for storage (e.g., inert atmosphere, low humidity).
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity during synthesis?

Employ statistical design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading). Computational tools like density functional theory (DFT) can model transition states to predict regioselectivity. Reaction optimization may also leverage automated high-throughput screening .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

  • Dose-response assays : Validate activity across multiple cell lines or enzymatic systems.
  • Molecular docking studies : Identify binding interactions with target receptors/enzymes.
  • Meta-analysis : Account for variables like solvent effects, assay conditions, and batch-to-batch purity differences .

Q. How can computational modeling enhance its application in drug design?

  • Quantum mechanical calculations : Predict electronic properties and reactivity.
  • Molecular dynamics (MD) simulations : Study conformational flexibility and binding kinetics.
  • ADMET prediction tools : Optimize pharmacokinetic properties (e.g., solubility, metabolic stability) .

Q. What advanced techniques quantify interactions with biological targets (e.g., receptors, enzymes)?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD).
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray co-crystallography : Visualize binding modes at atomic resolution .

Q. How can researchers ensure data reproducibility in stability studies under varying conditions?

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes, monitoring decomposition via HPLC-MS.
  • Kinetic modeling : Derive rate constants for degradation pathways.
  • Standardized protocols : Adopt ICH guidelines for photostability and hydrolytic testing .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Improve heat/mass transfer for exothermic or hazardous steps.
  • Process analytical technology (PAT) : Monitor reactions in real-time using inline spectroscopy.
  • Quality-by-design (QbD) frameworks : Define critical process parameters (CPPs) to ensure batch consistency .

Q. How can chemical software improve data management and collaboration in multi-institutional studies?

  • Electronic lab notebooks (ELNs) : Centralize data with version control and audit trails.
  • Cheminformatics platforms : Enable structure-activity relationship (SAR) mining across datasets.
  • Cloud-based collaboration tools : Facilitate secure data sharing with encryption protocols .

Methodological Notes

  • Experimental Design : Prioritize factorial designs (e.g., 2k factorial) to identify synergistic variable interactions .
  • Data Validation : Cross-reference experimental results with computational predictions to flag anomalies .
  • Ethical Compliance : Adhere to institutional review board (IRB) guidelines for biological studies .

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